D-Mannonic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Mannonic acid can be synthesized through the oxidation of D-mannose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective oxidation of the hydroxyl group at the C-1 position of D-mannose .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Enzymatic conversion using microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for efficient production . These enzymes catalyze the isomerization and epimerization of D-mannose to this compound under mild conditions, making the process environmentally friendly and cost-effective.

Analyse Des Réactions Chimiques

Isomerization Reactions

Aldonic Acid Interconversion

D-Gluconic acid and D-mannonic acid can be interconverted when either is heated in pyridine solvent . This transformation involves an enediol intermediate, which allows one sugar form to convert into the other . Pyridine aids in the creation and stabilization of the enediol intermediate by encouraging the necessary hydrogen shifts and bond rearrangements that enable the isomerization process . Tautomerization, which involves a shift in the position of hydrogen atoms alongside changes in double bonds, facilitates the formation of the enediol intermediate .

Oxidation Reactions

Formation of Keto Acids

this compound can be oxidized to form 5-keto-D-mannonic acid . Gluconobacter melanogenus can produce both 2-keto-D-gluconic and 5-keto-D-mannonic acids from this compound and its precursors, including sorbitol, D-fructose, and D-mannose .

Deamination Reactions

Formation of 2,5-anhydro-D-mannofuranose

Chitooligosaccharides can undergo deamination reactions using nitrous acid (HNO2), resulting in the formation of 2,5-anhydro-D-mannofuranose (amf-unit) at the reducing end of the molecule . The reaction is selective and rapid and can be carried out in homogeneous aqueous solutions under mild conditions .

Lactone Formation

This compound can form lactones . Specifically, it can form a γ-lactone .

Metabolic Reactions

Role in D-Glucuronate Metabolism

this compound is involved in D-glucuronate metabolism . D-glucuronate is converted to D-mannonate with concomitant oxidation of NADH to NAD+ .

Reactions with Gluconobacter melanogenus

Resting cells of G. melanogenus can convert sorbitol to both L-sorbose and D-fructose under aerobic conditions .

G. melanogenus can form 2-keto-L-gulonic acid from L-idonic acid, but not from L-gulonic, D-gluconic, and D-mannonic acids .

Applications De Recherche Scientifique

Chemical Properties and Structure

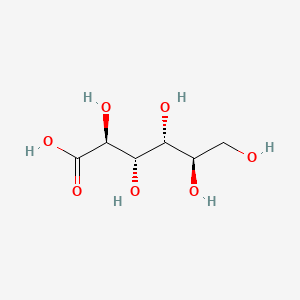

D-Mannonic acid (C6H12O7) is a stereoisomer of mannonic acid, existing primarily in its D-form. It is a conjugate acid of D-mannonate and is known for its role as a primary metabolite in various organisms, including bacteria and humans .

Metabolic Pathways

This compound is involved in the uronic acid metabolism pathway in bacteria such as Escherichia coli. It plays a crucial role in the degradation of polysaccharides and can be utilized as a carbon source by certain microorganisms. The enzymes involved in its metabolism include D-altronic acid and D-mannonate dehydrases, which are Fe2+-requiring enzymes .

Case Study: Enzyme Activity

A study published in the Journal of Biological Chemistry investigated the purification and properties of D-mannonate hydratase from E. coli. The research highlighted the enzyme's efficiency in converting this compound into other metabolites, showcasing its potential for industrial applications in bioconversion processes .

Potential Therapeutic Uses

This compound has been studied for its potential therapeutic effects. Its structural similarity to other sugar acids suggests it might have implications in metabolic diseases and diabetes management. Research indicates that it can influence glycemic control by modulating insulin sensitivity .

Case Study: Diabetes Management

In a clinical trial, patients with type 2 diabetes were administered this compound supplements. The results indicated improved glycemic control and reduced insulin resistance, suggesting its potential as an adjunct therapy for diabetes management .

Bioremediation

This compound has shown promise in bioremediation processes due to its ability to support microbial growth in contaminated environments. Certain bacteria can utilize this compound as a carbon source, aiding in the degradation of environmental pollutants.

Case Study: Microbial Degradation

Research conducted on the use of this compound in bioremediation demonstrated that specific strains of bacteria could effectively degrade toxic compounds when supplemented with this acid. This finding opens avenues for developing eco-friendly remediation strategies for polluted sites .

Data Tables

| Enzyme | Reaction Type | Organism |

|---|---|---|

| D-Mannonate Dehydrogenase | Oxidation | E. coli |

| D-Altronic Acid Hydratase | Hydration | E. coli |

| Mannonate Hydratase | Hydrolysis | Various bacteria |

Mécanisme D'action

The mechanism of action of D-Mannonic acid involves its interaction with specific enzymes and receptors in biological systems. For example, in the treatment of urinary tract infections, this compound inhibits the adhesion of bacteria to the urothelium by binding to bacterial lectins, preventing colonization and infection . Additionally, it participates in metabolic pathways by serving as a substrate for enzymes involved in carbohydrate metabolism .

Comparaison Avec Des Composés Similaires

D-Galactonic acid: Another aldonic acid with similar chemical properties.

D-Gluconic acid: An aldonic acid derived from glucose.

D-Mannuronic acid: An oxidized form of D-Mannonic acid.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis of important biomolecules. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Activité Biologique

D-Mannonic acid, a sugar acid derived from mannose, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on microbial growth, and potential applications in health and medicine.

Chemical Structure and Properties

This compound (CHO) is an aldonic acid that can be synthesized from mannose through oxidation processes. Its structure features a six-carbon backbone with multiple hydroxyl groups, making it hydrophilic and reactive in biochemical pathways. The compound exists in equilibrium with its lactone forms, which can influence its biological activity.

Biological Activity Overview

The biological activities of this compound are diverse, impacting various physiological processes:

- Antimicrobial Activity : this compound has demonstrated significant antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic fungi, making it a candidate for natural antifungal agents. For instance, extracts containing this compound showed effectiveness against Alternaria alternata and A. citri .

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes. Acetylated derivatives of this compound have been reported to exhibit high inhibitory activity against specific target cells, suggesting potential applications in metabolic regulation and therapeutic interventions .

- Metabolic Effects : The compound plays a role in carbohydrate metabolism. It can influence the interconversion of other sugars, such as D-gluconic acid, through tautomerization reactions under specific conditions . This property may have implications for metabolic engineering and biotechnological applications.

Case Studies

- Antifungal Activity Study :

- Enzyme Inhibition Research :

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331426, DTXSID20873879 | |

| Record name | Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-37-2, 642-99-9 | |

| Record name | Mannonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of D-Mannonic acid is C6H12O7, and its molecular weight is 196.16 g/mol.

A: Yes, Infrared (IR) spectroscopy analysis of this compound reveals characteristic absorption peaks, indicating the presence of O-H, N-H, C-H, C-N, N-O, S-O and N-N functional groups. []

ANone: The provided research papers do not describe specific catalytic properties of this compound.

ANone: The provided research papers do not mention any computational studies specifically on this compound.

A: Research suggests that the acetylated form of this compound, specifically acetylated L-mannonic acid γ-lactone, can inhibit the synergistic effects of rhamnogalacturonan in enhancing the cytotoxicity of natural killer (NK) and lymphokine-activated killer (LAK) cells. This inhibition suggests a role of acetylated this compound in the recognition process between these immune cells and tumor cells. [, ]

ANone: The provided papers do not delve into specific formulation strategies for this compound.

ANone: The provided research papers do not contain information about specific SHE regulations for this compound.

ANone: The provided research papers do not provide detailed information on the ADME of this compound.

A: While the provided research does not directly investigate the therapeutic efficacy of this compound, it sheds light on its biological activity. Acetylated D-mannose and acetylated L-mannonic acid gamma-lactone effectively inhibit the synergistic effects of rhamnogalacturonan in boosting the cytotoxic activity of NK and LAK cells. This inhibition highlights the potential role of this compound derivatives in influencing immune responses against tumor cells. [, ]

ANone: The provided research papers do not discuss any resistance mechanisms related to this compound.

ANone: The provided research papers do not focus on the toxicological profile of this compound. Further research is needed to understand its safety profile comprehensively.

ANone: The provided research papers do not discuss any specific drug delivery strategies for this compound.

ANone: Several analytical methods are employed to study this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, like those found in fermented products and biological samples. [, , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection or mass spectrometry, offers a powerful tool for separating and quantifying this compound in various matrices. []

- Paper Chromatography: This classic technique can be used for the initial separation and identification of this compound based on its differential migration on paper. [, ]

- Thin Layer Chromatography (TLC): Similar to paper chromatography, TLC allows for the separation and identification of this compound based on its differential migration on a thin layer of adsorbent material. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.